Potassium Benzenethiolate

Overview

Description

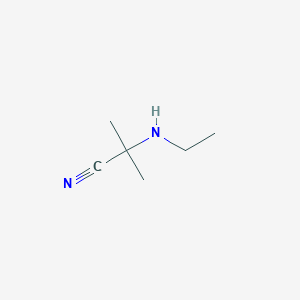

Potassium Benzenethiolate, also known as Benzenethiol, potassium salt (1:1), is a chemical compound with the molecular formula C6H5KS . Its average mass is 148.267 Da and its monoisotopic mass is 147.974899 Da .

Synthesis Analysis

This compound can be synthesized from the reaction of germyl bromide with potassium phenoxide. Similarly, silyl and germyl bromides yield the corresponding sulphides with this compound .Molecular Structure Analysis

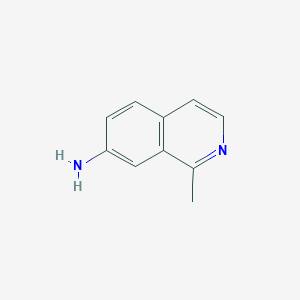

The molecular structure of this compound consists of a benzene ring attached to a sulfur atom, which is further attached to a potassium atom .Scientific Research Applications

1. Flavor Detection in Food Industry

Potassium benzenethiolate plays a crucial role in the food industry. A study conducted by Wang et al. (2019) highlights its use in developing a rapid and visible colorimetric fluorescent probe for detecting benzenethiol flavors in food. This method allows for the rapid quantitative detection of benzenethiols at low levels, significantly enhancing flavor analysis in various food products.

2. Organic Synthesis

In organic synthesis, this compound is instrumental in specific chemical reactions. The work of Miyake & Yamamura (1986) discusses its application in replacing activated nitro groups with phenylthio groups in organic compounds. This method is crucial for synthesizing various organic molecules, indicating its significant role in chemical synthesis.

3. Reduction and Dehalogenation in Chemistry

This compound is also used as a reductive agent. Dong et al. (2016) explored its use in the reduction and dehalogenation of α-halocarbonyl compounds. This process is essential for obtaining reduced compounds in high yields under mild conditions, particularly for α-chlorocarbonyl compounds.

4. Analysis of Surface Chemistry

In surface chemistry, Joo et al. (1987) investigated the surface-enhanced Raman scattering of benzenethiol in a silver sol. Their findings contribute to understanding how benzenethiolate, formed on adsorption, binds to silver, providing insights into the molecular orientation and interactions at surfaces.

Future Directions

The future directions of Potassium Benzenethiolate and similar compounds could be influenced by the philosophy of sustainable development. Catalytic chemistry, which often involves potassium compounds, will play a crucial role in sustainable economic development. This is because a catalytic process is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .

Mechanism of Action

Target of Action

Potassium Benzenethiolate, also known as Benzenethiol, potassium salt , is an organic sulfur compound It’s known that it exhibits strong thiol properties .

Mode of Action

This compound interacts with its targets through its strong thiol properties . It can undergo sulfur oxidation reactions . It can be oxidized by acidic solutions into benzenethiol or diphenyl disulfide . It can also be oxidized by alkalis or metals into corresponding thiols or sulfides .

Biochemical Pathways

It’s known that it plays a broad role in organic synthesis .

Pharmacokinetics

It’s known that it’s a solid compound that appears as white to light yellow crystals and is soluble in water .

Result of Action

This compound is widely used in organic synthesis . It can serve as a reducing agent in redox reactions, alkylation reactions of carbonyl compounds, and reduction of aromatic compounds . It can also be used to synthesize thioacetates and other organic sulfur compounds .

Action Environment

This compound is a solid compound that appears as white to light yellow crystals and is soluble in water . It should be stored in a dry, ventilated place, away from heat and fire sources . It’s irritating and should be handled with appropriate protective gloves, glasses, and masks . If swallowed or accidentally contacted, medical assistance should be sought promptly .

Biochemical Analysis

Cellular Effects

Potassium ions play crucial roles in maintaining cell function, including maintaining membrane potential, regulating cell volume, and participating in signal transduction

Molecular Mechanism

It is known that potassium ions can pass through potassium channels in the cell membrane . The benzenethiolate part of the molecule could potentially interact with biomolecules through its thiol group, possibly leading to changes in gene expression or enzyme activity.

Metabolic Pathways

Potassium is known to be involved in several metabolic processes, including the regulation of acid-base balance .

Transport and Distribution

Potassium ions are transported and distributed within cells and tissues through various mechanisms, including active transport and passive diffusion

Subcellular Localization

Potassium ions are known to be present in various subcellular compartments, including the cytoplasm and mitochondria

Properties

IUPAC Name |

potassium;benzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALPPYUMFWGHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

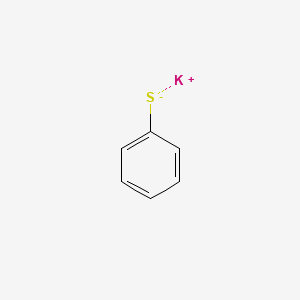

C1=CC=C(C=C1)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

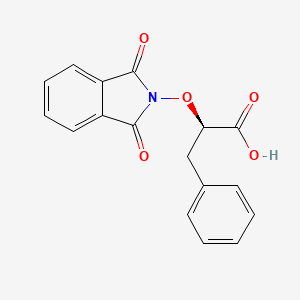

![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)

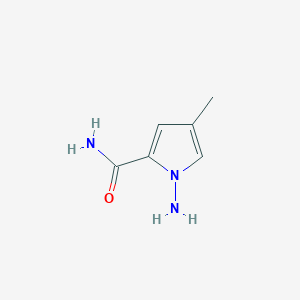

![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)

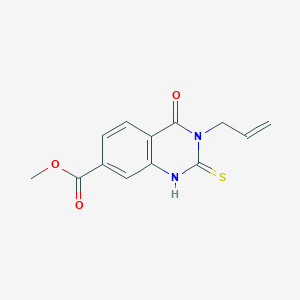

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)